2,3,4,5-Tetrachloronitrobenzene

Beschreibung

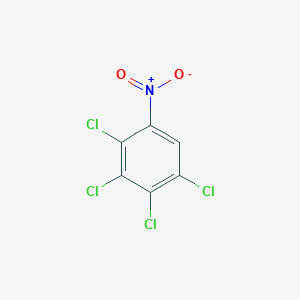

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrachloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBYTWZDRVOMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO2 | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026097 | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4,5-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Pale yellow solid; [CAMEO] | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

66 °C | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility: 28.0 mg/L (water) /Tetrachloronitrobenzene/, In water, 7.31 mg/L at 20 °C | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000138 [mmHg] | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

879-39-0 | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachloro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusarex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusarex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2WU0K04EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 to 153 °F (NTP, 1992) | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2,3,4,5-Tetrachloronitrobenzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrachloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachloronitrobenzene is a polychlorinated nitroaromatic compound with the molecular formula C₆HCl₄NO₂. It serves as a significant, albeit specialized, chemical intermediate and a reference compound in various scientific domains. While not produced commercially in the United States, its unique substitution pattern on the benzene ring imparts distinct chemical and physical properties that are of interest in organic synthesis, materials science, and toxicology. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, grounded in established scientific literature, to support its application in research and development.

Core Physicochemical Properties

2,3,4,5-Tetrachloronitrobenzene presents as pale yellow crystals at room temperature.[1] Its physical state and key properties are dictated by its highly chlorinated and nitrated aromatic structure. These characteristics influence its solubility, environmental fate, and appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₆HCl₄NO₂ | |

| Molecular Weight | 260.88 g/mol | |

| Appearance | White to light yellow to green powder or crystals | |

| Melting Point | 65-68 °C (149-154 °F) | [1] |

| Boiling Point | 66 °C (at unspecified low pressure) | [1][2] |

| Water Solubility | 7.31 mg/L at 20 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.93 | [1] |

| Vapor Pressure | 0.000138 mmHg | [1] |

| CAS Number | 879-39-0 | [3] |

Structural Elucidation and Spectroscopic Profile

The molecular structure of 2,3,4,5-tetrachloronitrobenzene is key to understanding its reactivity. The single proton on the aromatic ring is flanked by a chlorine atom and a nitro group, making it deshielded in ¹H NMR spectroscopy.

Caption: Synthesis of 2,3,4,5-Tetrachloronitrobenzene via nitration.

Experimental Protocol: Nitration of 1,2,3,4-Tetrachlorobenzene

This protocol is a representative procedure based on established chemical principles for nitration.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1,2,3,4-tetrachlorobenzene.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate beaker cooled in an ice bath.

-

Reaction Execution: Cool the flask containing the tetrachlorobenzene in an ice bath. Add the prepared mixed acid dropwise, ensuring the reaction temperature is maintained below 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product with high purity (e.g., >98%). The nitration of 1,2,3,4-tetrachlorobenzene with mixed acid can yield up to 99% of 2,3,4,5-tetrachloronitrobenzene. [1]

Chemical Reactivity and Key Transformations

The reactivity of 2,3,4,5-tetrachloronitrobenzene is dominated by the electron-withdrawing nature of the nitro group and the four chlorine atoms.

Reduction of the Nitro Group

A cornerstone of nitroaromatic chemistry is the reduction of the nitro group to an amine. This transformation is crucial for synthesizing the corresponding 2,3,4,5-tetrachloroaniline, a valuable intermediate.

Caption: Reduction of the nitro group to form tetrachloroaniline.

In biological systems, such as in the gastrointestinal tract of rabbits, the nitro group of 2,3,4,5-tetrachloronitrobenzene is reduced to form 2,3,4,5-tetrachloroaniline. [1]This metabolic pathway is a common fate for many nitrobenzene compounds. [1]

Dechlorination Reactions

While the C-Cl bonds are generally stable, catalytic dechlorination can be achieved under specific conditions. For instance, using a catalyst composed of copper and a Group VIII metal (like Iridium) on an alumina support at high temperatures (310 °C) can lead to the formation of 2,3,4,5-tetrachloroaniline, suggesting a combined dechlorination and reduction process. [1]

Comparative Properties with Isomers

It is noteworthy that 2,3,4,5-tetrachloronitrobenzene is reported to be less fungicidal and more phytotoxic than its isomer, 2,3,5,6-tetrachloronitrobenzene (also known as Tecnazene). [1]This highlights how the specific arrangement of substituents on the aromatic ring can significantly impact biological activity.

Applications in Research and Development

2,3,4,5-Tetrachloronitrobenzene is utilized in several specialized areas of chemical and pharmaceutical research.

-

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including anthraquinone vat dyes and as a stabilizer for plastics. [1]* Analytical Reference Standard: Due to its high purity and stability, it is used as a certified reference material for analytical method development and validation, particularly in quality control applications and for regulatory submissions like Abbreviated New Drug Applications (ANDA). [2][4]* Experimental Drug Development: The compound has been investigated as an experimental antineoplastic drug, although specific details on its mechanism of action in this context are not widely published. [1]

Safety, Handling, and Toxicity

As a polychlorinated nitroaromatic compound, 2,3,4,5-tetrachloronitrobenzene requires careful handling due to its potential toxicity.

GHS Hazard Classification: [1]

| Hazard Statement | Code | Classification |

|---|---|---|

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |

| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Category 4) |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) |

| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2) |

| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Category 4) |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [4]Work in a well-ventilated area or under a chemical fume hood. [4]* Storage: Store in a cool, dry, and dark place in a tightly sealed container. [2]* Incompatibilities: This compound is a weak oxidizer and can react with strong reducing agents. [5]It is also incompatible with strong bases. [6] Emergency Procedures:

-

Spills: For solid spills, dampen the material with a suitable solvent like toluene, and transfer it to a sealed container for disposal. [5]* Fire: The substance is non-combustible but may decompose upon heating to produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides. [5][6]Use dry chemical, CO₂, or water spray for small fires. [5]

Conclusion

2,3,4,5-Tetrachloronitrobenzene is a compound with a well-defined set of chemical properties that make it a useful, if specialized, tool in chemical research and development. Its synthesis is straightforward, and its reactivity, particularly the reduction of the nitro group, provides a pathway to other valuable intermediates. While its biological activity has been explored, its primary modern application lies in its use as a high-purity analytical standard and a building block in organic synthesis. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13428, 2,3,4,5-Tetrachloronitrobenzene. [Link]

-

Wikipedia. (2023). 1,2,4,5-Tetrachloro-3-nitrobenzene. [Link]

-

New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: 1,2,4,5-Tetrachlorobenzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8330, 1,2,4,5-Tetrachloro-3-nitrobenzene. [Link]

Sources

- 1. 2,3,4,5-Tetrachloronitrobenzene | C6HCl4NO2 | CID 13428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. 879-39-0 Cas No. | 2,3,4,5-Tetrachloronitrobenzene | Apollo [store.apolloscientific.co.uk]

- 4. 2,3,4,5-Tetrachloronitrobenzene | CAS No: 879-39-0 [aquigenbio.com]

- 5. 2,3,4,5-TETRACHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetrachloronitrobenzene

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2,3,4,5-Tetrachloronitrobenzene (CAS No. 879-39-0), a significant compound in organic synthesis and environmental research. Designed for researchers, scientists, and professionals in drug development, this document delves into the methodologies for determining its key characteristics, offering not just data, but also insights into the experimental rationale. This guide aims to be a definitive resource, consolidating critical data and procedural knowledge to support advanced research and application.

Introduction: Understanding 2,3,4,5-Tetrachloronitrobenzene

2,3,4,5-Tetrachloronitrobenzene, with the molecular formula C₆HCl₄NO₂, is a chlorinated nitroaromatic compound. These compounds are of significant interest due to their roles as intermediates in the synthesis of dyes and plastics, as well as their presence as environmental contaminants.[1] A thorough understanding of its physical properties is paramount for predicting its environmental fate, ensuring safe handling, and utilizing it effectively in synthetic applications. For instance, properties like water solubility and the n-octanol/water partition coefficient are critical for assessing environmental mobility and bioaccumulation potential.[2] Similarly, thermal properties such as melting and boiling points are fundamental for purification, process design, and safety assessments.

This guide is structured to provide not only the established physical constants but also the underlying experimental frameworks, thereby offering a more profound and applicable understanding of the data presented.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is confirming its structure. The arrangement of atoms within the 2,3,4,5-Tetrachloronitrobenzene molecule dictates its reactivity, polarity, and overall physical behavior.

Caption: 2D structure of 1,2,3,4-tetrachloro-5-nitrobenzene.

Physicochemical Properties

The physical properties of 2,3,4,5-Tetrachloronitrobenzene are summarized in the table below. These values are critical for laboratory and industrial applications, providing a basis for handling, storage, and process design.

| Property | Value | Source(s) |

| Molecular Formula | C₆HCl₄NO₂ | [3][4] |

| Molecular Weight | 260.88 g/mol | [3][4] |

| Appearance | White to light yellow or green crystalline powder/solid. | [2][3][4][5] |

| Melting Point | 65 - 68 °C | [3][5][6] |

| Boiling Point | 66 °C (Note: This value from a reliable handbook appears unusually low for a molecule of this mass and structure. An estimated value is 120.5°C. For comparison, the isomer 1,2,4,5-tetrachloro-3-nitrobenzene decomposes at 304°C). | [2][5][7] |

| Water Solubility | 7.31 mg/L at 20 °C | [2][5] |

| Density | ~1.98 g/cm³ (rough estimate) | [5] |

| Vapor Pressure | 0.000138 mmHg | [2] |

| n-Octanol/Water Partition Coefficient (log Kow) | 3.93 | [2] |

Methodologies for Property Determination: A Deeper Dive

To ensure scientific integrity, it is crucial to understand the methodologies used to obtain the data presented above. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for reproducible and comparable results.

Melting Point Determination (Ref: OECD Guideline 102)

The melting point is a fundamental indicator of a substance's purity.[8] For a crystalline solid like 2,3,4,5-Tetrachloronitrobenzene, a sharp melting range (typically 0.5-1.0°C) indicates high purity, whereas impurities will depress the melting point and broaden the range.

Principle: The melting point is the temperature at which the solid and liquid phases are in equilibrium at atmospheric pressure.[3][8] The capillary method is a common and reliable technique for this determination.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry 2,3,4,5-Tetrachloronitrobenzene is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: The capillary tube is attached to a calibrated thermometer or placed in a heating block of a melting point apparatus.[9]

-

Heating: The apparatus is heated at a steady, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

Final Reading: The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[9]

Causality: A slow heating rate is critical to ensure thermal equilibrium between the heating medium, the thermometer, and the sample, preventing an overestimation of the melting point.

Boiling Point Determination (Ref: OECD Guideline 103)

The boiling point provides insight into the volatility of a substance, which is directly related to its intermolecular forces.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][10] Several methods exist, including the dynamic method, distillation, and the Siwoloboff method, which is suitable for small sample quantities.[6][7]

Experimental Protocol (Siwoloboff Method):

-

Setup: A small amount of the substance is placed in a test tube. A capillary tube, sealed at the upper end, is inverted and placed inside the test tube.

-

Heating: The assembly is attached to a thermometer and heated in a liquid bath (e.g., a Thiele tube) to ensure uniform heating.[6][11]

-

Observation: As the liquid is heated, trapped air in the capillary tube expands and escapes. Upon reaching the boiling point, the liquid's vapor will cause a continuous stream of bubbles to emerge from the capillary's open end.[11]

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[6]

Causality: This method precisely identifies the temperature where the external pressure and the internal vapor pressure are balanced, which is the definition of the boiling point.[6]

n-Octanol/Water Partition Coefficient (Log Kow) (Ref: OECD Guideline 107)

The n-octanol/water partition coefficient (Kow) is a critical parameter in environmental science and pharmacology. It quantifies a chemical's hydrophobicity and is a key indicator of its tendency to bioaccumulate in organisms.[2]

Principle: Kow is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium in a two-phase system.[2][12] The Shake Flask method is a standard approach for its determination.[12]

Experimental Protocol (Shake Flask Method):

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment to ensure thermodynamic equilibrium.

-

Preparation: A known amount of 2,3,4,5-Tetrachloronitrobenzene is dissolved in either the aqueous or n-octanol phase. The two phases are then combined in a vessel at a specific volume ratio.

-

Equilibration: The vessel is agitated (e.g., shaken) at a constant temperature (typically 20-25°C) until equilibrium is reached.[12]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.[12]

-

Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The Kow is calculated as the ratio: Kow = C_octanol / C_water. The result is typically expressed as its base-10 logarithm, Log Kow.

Causality: This method directly measures the partitioning of the substance between a non-polar (n-octanol, simulating lipids) and a polar (water) environment, providing a robust measure of its lipophilicity.

Spectral Characteristics

Spectral data provides a molecular fingerprint, allowing for unambiguous identification and structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in a molecule. For 2,3,4,5-Tetrachloronitrobenzene, characteristic peaks would include those for C-Cl, C=C (aromatic), and N-O (nitro group) stretching vibrations.[2]

-

Mass Spectrometry (MS): GC-MS is a powerful technique for identifying and quantifying chlorinated nitroaromatics.[13] The mass spectrum of this compound shows a characteristic molecular ion peak and fragmentation pattern resulting from the loss of chlorine and nitro groups. Intense peaks are observed at m/z ratios of 30, 108, 201, 203, and 215.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[2]

Workflow: Acquiring an IR Spectrum via KBr Pellet Method

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[14]

Caption: Workflow for IR sample preparation using the KBr pellet method.

Causality: Grinding the sample with KBr and pressing it into a transparent disc minimizes light scattering and ensures the IR beam can pass through the sample, allowing for accurate measurement of absorption bands.[14]

Safety and Handling

2,3,4,5-Tetrachloronitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[15] Avoid creating dust. In case of spills, follow appropriate cleanup procedures to prevent environmental contamination.[9][15]

Conclusion

This technical guide has presented a detailed examination of the physical properties of 2,3,4,5-Tetrachloronitrobenzene, grounded in established scientific methodologies. By providing not only the data but also the procedural context and rationale, this document serves as a valuable resource for scientists and researchers. The accurate characterization of this compound is essential for its safe and effective use in research and development, as well as for understanding its environmental impact.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13428, 2,3,4,5-Tetrachloronitrobenzene. Retrieved January 25, 2026, from [Link].

-

Wikipedia (n.d.). 1,2,4,5-Tetrachloro-3-nitrobenzene. Retrieved January 25, 2026, from [Link].

-

Chemistry LibreTexts (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 25, 2026, from [Link].

-

Shimadzu (n.d.). KBr Pellet Method. Retrieved January 25, 2026, from [Link].

- OECD (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

BYJU'S (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 25, 2026, from [Link].

- OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

JoVE (2020). Video: Boiling Points - Procedure. Retrieved January 25, 2026, from [Link].

-

University of Colorado Boulder (n.d.). IR Spectroscopy of Solids. Retrieved January 25, 2026, from [Link].

-

Analytice (2020). OECD n°102: Melting point/Melting interval. Retrieved January 25, 2026, from [Link].

-

Analytice (2021). Partition coefficient: Shake bottle method according to OECD 107. Retrieved January 25, 2026, from [Link].

-

Chemistry LibreTexts (2022). 4.2: IR Spectroscopy. Retrieved January 25, 2026, from [Link].

-

U.S. EPA (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved January 25, 2026, from [Link].

-

University of Manitoba (n.d.). Melting point determination. Retrieved January 25, 2026, from [Link].

-

EUROLAB (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved January 25, 2026, from [Link].

-

Chemistry LibreTexts (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 25, 2026, from [Link].

-

U.S. EPA (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved January 25, 2026, from [Link].

-

McMaster University (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 25, 2026, from [Link].

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. fao.org [fao.org]

- 3. oecd.org [oecd.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. oecd.org [oecd.org]

- 8. athabascau.ca [athabascau.ca]

- 9. byjus.com [byjus.com]

- 10. laboratuar.com [laboratuar.com]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. shimadzu.com [shimadzu.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Metabolism of 2,3,4,5-Tetrachloronitrobenzene

This guide provides a comprehensive technical overview of the metabolic fate of 2,3,4,5-tetrachloronitrobenzene (TCNB), a significant environmental xenobiotic. The content herein is curated for researchers, scientists, and professionals in drug development and toxicology, offering in-depth insights into the biotransformation pathways, key metabolites, and the enzymatic machinery involved. This document emphasizes the causal relationships in experimental design and the self-validating nature of the described protocols, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Understanding 2,3,4,5-Tetrachloronitrobenzene Metabolism

2,3,4,5-Tetrachloronitrobenzene is a chlorinated nitroaromatic compound of environmental concern due to its persistence and potential toxicity. A thorough understanding of its metabolism is paramount for assessing its toxicological risk, predicting its environmental fate, and developing strategies for bioremediation. The metabolic pathways of TCNB are distinct from some of its isomers, underscoring the critical role of substituent positioning on the benzene ring in determining its biological interactions.[1] This guide will dissect the metabolic journey of 2,3,4,5-TCNB, from its initial biotransformation to the formation of excretable end-products.

Primary Metabolic Pathway: The Dominance of Nitroreduction

The principal metabolic transformation of 2,3,4,5-TCNB is the reduction of its nitro group to an amino group, yielding 2,3,4,5-tetrachloroaniline (TCAN).[2] This reductive pathway is a critical detoxification step, as the resulting aniline is generally more amenable to subsequent conjugation and excretion.

The Central Role of Gut Microbiota

A substantial body of evidence points to the gut microbiota as the primary drivers of 2,3,4,5-TCNB nitroreduction.[2] In vivo studies in rabbits have demonstrated that unabsorbed TCNB is extensively reduced to TCAN within the gastrointestinal tract.[2] This microbial metabolism is a crucial first-pass effect for orally ingested TCNB. The anaerobic environment of the gut is particularly conducive to the activity of bacterial nitroreductases.[1]

-

Expert Insight: The reliance on gut flora for this initial metabolic step has significant implications for species-specific differences in toxicity and metabolism. Variations in the composition and activity of the gut microbiome between different animal models and humans can lead to divergent metabolic profiles and toxicological outcomes.

Enzymology of Nitroreduction

While the specific bacterial strains and their nitroreductases responsible for 2,3,4,5-TCNB metabolism are not fully elucidated in the provided literature, it is known that a wide range of anaerobic and facultative anaerobic bacteria possess enzymes capable of reducing aromatic nitro compounds.[1] These enzymes typically utilize reduced flavin cofactors (FMN or FAD) or other electron donors to catalyze the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally, the amino group.

Phase II Conjugation: Facilitating Elimination

Following its formation, 2,3,4,5-tetrachloroaniline and potentially a smaller fraction of absorbed, unmetabolized TCNB undergo Phase II conjugation reactions, primarily glucuronidation and sulfation.[2] These processes increase the water solubility of the metabolites, thereby facilitating their excretion in urine and bile.

Glucuronidation

A significant portion of the absorbed TCNB dose is converted to glucuronide conjugates.[2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes predominantly located in the liver. The hydroxyl group of a phenolic metabolite of TCNB or the amino group of TCAN can serve as a substrate for UGTs, leading to the formation of O- or N-glucuronides, respectively.

Sulfation

Ethereal sulfate conjugates are also formed from absorbed TCNB.[2] This metabolic step is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the xenobiotic.

-

Trustworthiness of the Pathway: The identification of both glucuronide and sulfate conjugates in urine provides a self-validating system for the occurrence of Phase II metabolism. The presence of these highly polar metabolites confirms the body's active effort to detoxify and eliminate the compound.

A Noteworthy Exception: The Absence of Glutathione Conjugation

A key distinguishing feature of 2,3,4,5-TCNB metabolism is the apparent absence of significant glutathione (GSH) conjugation.[2] For other isomers of tetrachloronitrobenzene, particularly those where the nitro group is flanked by chlorine atoms, displacement of the nitro group by glutathione is a major metabolic route.[2][3] However, this pathway is not observed for 2,3,4,5-TCNB.[2]

-

Causality Explained: The steric hindrance around the nitro group in the 2,3,4,5-isomer likely impedes the nucleophilic attack by the thiol group of glutathione, which is catalyzed by glutathione S-transferases (GSTs). This structural constraint directs the metabolism of 2,3,4,5-TCNB towards the reductive pathway.

Summary of Metabolites

The known metabolites of 2,3,4,5-tetrachloronitrobenzene are summarized in the table below.

| Metabolite Name | Metabolic Pathway | Location of Formation |

| 2,3,4,5-Tetrachloroaniline | Nitroreduction | Gastrointestinal Tract (Gut Microbiota) |

| Glucuronide Conjugates | Glucuronidation (Phase II) | Liver |

| Ethereal Sulfate Conjugates | Sulfation (Phase II) | Liver |

Visualizing the Metabolic Pathways

The metabolic fate of 2,3,4,5-tetrachloronitrobenzene can be visualized through the following pathway diagram.

Caption: Metabolic pathway of 2,3,4,5-Tetrachloronitrobenzene.

Experimental Protocols for Studying TCNB Metabolism

The investigation of 2,3,4,5-TCNB metabolism relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Metabolism Study in Rabbits (Illustrative Protocol)

This protocol is based on the foundational studies that elucidated the primary metabolic fate of TCNB.

-

Animal Model: New Zealand white rabbits are selected due to their well-characterized metabolic pathways and historical use in xenobiotic metabolism studies.

-

Dosing: A single oral dose of 2,3,4,5-TCNB, dissolved in a suitable vehicle like corn oil, is administered by gavage.

-

Sample Collection: Urine and feces are collected separately over a defined period (e.g., 72 hours) using metabolic cages.

-

Metabolite Extraction:

-

Urine: Urine samples are often treated with β-glucuronidase and arylsulfatase to hydrolyze the conjugates, followed by liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the deconjugated metabolites.

-

Feces: Fecal samples are homogenized and extracted with a suitable solvent system to isolate both the parent compound and its metabolites.

-

-

Metabolite Identification and Quantification: The extracts are analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for the definitive identification and quantification of metabolites.[1]

In Vitro Incubation with Gut Microbiota

This protocol aims to confirm the role of gut bacteria in the nitroreduction of TCNB.

-

Preparation of Gut Contents: Fecal contents are collected from untreated animals (e.g., rats or rabbits) and homogenized in an anaerobic buffer.

-

Incubation: The fecal homogenate is incubated with 2,3,4,5-TCNB under strict anaerobic conditions at 37°C.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The samples are then extracted and analyzed by GC-MS or HPLC to monitor the disappearance of TCNB and the formation of 2,3,4,5-tetrachloroaniline.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of TCNB metabolism.

Caption: Experimental workflow for in vivo TCNB metabolism studies.

References

-

PubChem. (n.d.). 2,3,4,5-Tetrachloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Lappin, G. J., Pritchard, D., Moore, R. B., & Laird, W. J. (1996). Metabolism of 2,3,5,6-tetrachloronitrobenzene (tecnazene) in rat. Xenobiotica, 26(1), 65–77. Retrieved from [Link]

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Toxicity of 2,3,4,5-Tetrachloronitrobenzene to Organisms

Abstract

2,3,4,5-Tetrachloronitrobenzene (TCNB) is a chlorinated nitroaromatic compound that has garnered scientific interest due to its potential environmental persistence and toxicological effects. This technical guide provides a comprehensive overview of the current understanding of TCNB's toxicity to a range of organisms. We will delve into its physicochemical properties, environmental fate, and known toxicological endpoints. This document will further explore the molecular mechanisms underlying its toxicity and provide standardized experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the fields of environmental toxicology, pharmacology, and drug development, offering a foundational understanding of the ecotoxicological profile of this compound.

Introduction

2,3,4,5-Tetrachloronitrobenzene (CAS No: 879-39-0) is a synthetic chemical primarily used as an intermediate in the synthesis of other chemicals.[1] Its structure, featuring a benzene ring substituted with four chlorine atoms and a nitro group, confers a high degree of chemical stability and lipophilicity, which in turn influences its environmental behavior and biological interactions. The presence of TCNB in the environment, primarily through industrial discharge, raises concerns about its potential impact on various ecosystems. Understanding its toxicity is paramount for assessing its environmental risk and for the development of appropriate regulatory guidelines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TCNB is essential for predicting its environmental distribution, bioavailability, and toxic potential.

| Property | Value | Source |

| Molecular Formula | C₆HCl₄NO₂ | [2] |

| Molecular Weight | 260.9 g/mol | [2] |

| Appearance | Pale yellow crystals | [2] |

| Melting Point | 65-67 °C | [2] |

| Water Solubility | 7.31 mg/L at 20 °C | [2] |

| Vapor Pressure | 1.38 x 10⁻⁴ mmHg at 25 °C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.93 | [3] |

Environmental Fate and Behavior

The environmental persistence and distribution of TCNB are governed by its chemical properties. Its low water solubility and high octanol-water partition coefficient suggest a propensity to partition from the aqueous phase into sediments, soil organic matter, and biological tissues.

Persistence and Degradation

TCNB is expected to be persistent in the environment. Biodegradation in soil is slow, a characteristic inferred from studies on the structurally similar pentachloronitrobenzene.[3] In the atmosphere, it is predicted to exist primarily in the vapor phase and undergo slow degradation by photochemically produced hydroxyl radicals, with an estimated half-life of approximately 2,200 days.[1]

Bioaccumulation

The high log Kow value of TCNB indicates a significant potential for bioaccumulation in aquatic organisms.[3] A bioconcentration factor (BCF) of 142 was measured in rainbow trout for a related compound, suggesting that chloronitrobenzenes can accumulate in aquatic food webs.[3]

Soil Mobility

The estimated soil organic carbon-water partitioning coefficient (Koc) of 3,300 suggests that TCNB has slight mobility in soil and is likely to be adsorbed to soil particles.[3]

Toxicity to Organisms

TCNB is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation.[1][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[4]

Toxicity to Aquatic Organisms

Toxicity to Terrestrial Organisms

Data on the toxicity of TCNB to soil-dwelling organisms is also limited. However, its persistence in soil suggests the potential for chronic exposure to soil fauna and microorganisms. One study noted that 2,3,4,5-TCNB is more phytotoxic (toxic to plants) than its isomer 2,3,5,6-tetrachloronitrobenzene.[1]

Toxicity to Mammals

Studies on mammalian toxicity provide some insights into the potential health effects of TCNB.

-

Acute Toxicity: TCNB is classified as acutely toxic via oral, dermal, and inhalation routes of exposure.[1]

-

Carcinogenicity and Genotoxicity: A study in mice indicated that TCNB has tumorigenic activity on the skin when applied after a tumor promoter.[1] While direct studies on the genotoxicity of 2,3,4,5-TCNB are lacking, related compounds like 2- and 4-chloronitrobenzene have been shown to be mutagenic in the Ames test and to induce chromosomal aberrations in mammalian cells.[5] This suggests that TCNB may also possess genotoxic potential.

-

Metabolism and Toxicokinetics: In rabbits, TCNB is absorbed more readily than the 2,3,5,6-isomer.[5] A significant metabolic pathway involves the reduction of the nitro group in the gut to form 2,3,4,5-tetrachloroaniline, which is then absorbed and can be further metabolized and excreted as glucuronide and sulfate conjugates.[5]

Mechanism of Toxicity

The precise molecular mechanisms underlying the toxicity of 2,3,4,5-TCNB are not fully elucidated. However, based on the toxicology of related nitroaromatic and chlorinated compounds, several key mechanisms can be proposed.

Reductive Metabolism and Oxidative Stress

A primary mechanism of toxicity for nitroaromatic compounds involves the enzymatic reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. This process can generate reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. A study on chloronitrobenzenes indicated that they can cause methemoglobin formation, a condition where iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity, which is a hallmark of oxidative damage to red blood cells.[5]

Caption: Proposed metabolic activation of TCNB leading to oxidative stress.

Covalent Binding to Macromolecules

The metabolism of the chlorinated benzene ring can proceed through the formation of reactive epoxide intermediates. These epoxides are electrophilic and can covalently bind to nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. This binding can disrupt normal cellular function and may be a key event in the initiation of carcinogenesis.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicity of TCNB. The following are outlines of key experimental workflows based on OECD guidelines.

Aquatic Toxicity Testing

6.1.1. Acute Fish Toxicity Test (based on OECD Guideline 203)

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Substance Preparation: Due to its low water solubility, a stock solution of TCNB should be prepared in a suitable organic solvent (e.g., acetone or dimethyl sulfoxide) and then diluted in the test water. A solvent control group must be included.

-

Test Conditions: A 96-hour static or semi-static test with a range of TCNB concentrations.

-

Endpoints: Mortality is the primary endpoint. The LC50 value is calculated at 24, 48, 72, and 96 hours.

Caption: Workflow for acute fish toxicity testing of TCNB.

6.1.2. Acute Daphnia Immobilisation Test (based on OECD Guideline 202)

-

Test Organism: Daphnia magna.

-

Test Substance Preparation: Similar to the fish toxicity test, a stock solution in an organic solvent is required.

-

Test Conditions: A 48-hour static test.

-

Endpoints: Immobilisation (inability to swim) is the primary endpoint. The EC50 value is determined at 24 and 48 hours.

Genotoxicity Testing

6.2.1. Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Procedure: The tester strains are exposed to a range of TCNB concentrations on minimal glucose agar plates.

-

Endpoint: The number of revertant colonies is counted. A significant, dose-dependent increase in revertants indicates mutagenicity.

Conclusion

2,3,4,5-Tetrachloronitrobenzene is a persistent and bioaccumulative compound with demonstrated toxicity to a variety of organisms. While significant data gaps exist, particularly concerning its quantitative ecotoxicity and developmental and reproductive toxicity, the available information suggests that TCNB poses a potential risk to environmental and human health. The likely mechanisms of its toxicity involve reductive metabolism of the nitro group leading to oxidative stress and the formation of reactive intermediates from the chlorinated ring that can damage cellular macromolecules. Further research is imperative to fill the existing data gaps and to fully characterize the toxicological profile of this compound. The standardized protocols outlined in this guide provide a framework for future studies to generate the necessary data for a comprehensive risk assessment.

References

-

National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicology Report Series, 33, 1-F25. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Trichlorobenzenes. [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrachloro-3-nitrobenzene. [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrachloronitrobenzene. [Link]

Sources

- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3,4,5-Tetrachloronitrobenzene | C6HCl4NO2 | CID 13428 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3,4,5-Tetrachloronitrobenzene IUPAC name and synonyms

An In-depth Technical Guide to 2,3,4,5-Tetrachloronitrobenzene: Properties, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,4,5-tetrachloronitrobenzene, a significant chemical compound in environmental science and toxicology. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical identity, properties, synthesis, analytical methodologies, and toxicological profile, grounding all information in authoritative scientific data.

Core Identification and Chemical Structure

2,3,4,5-Tetrachloronitrobenzene, with the CAS Registry Number 879-39-0 , is a chlorinated nitroaromatic compound.[1][2][3][4][5] The systematic IUPAC name for this molecule is 1,2,3,4-tetrachloro-5-nitrobenzene .[5][6] It is one of several isomers of tetrachloronitrobenzene, each exhibiting distinct physical and biological properties. A notable isomer is 1,2,4,5-tetrachloro-3-nitrobenzene, commonly known as Tecnazene, which is used as a fungicide.[7]

The compound is also known by several synonyms, including TCBN, 1-Nitro-2,3,4,5-tetrachlorobenzene, and Folosan DB-905 fumite.[4][5]

Chemical Structure Visualization

The molecular structure consists of a benzene ring substituted with four chlorine atoms and one nitro group. The substitution pattern is key to its chemical behavior and toxicological profile.

Caption: Chemical structure of 1,2,3,4-tetrachloro-5-nitrobenzene.

Physicochemical Properties

The physical and chemical properties of 2,3,4,5-tetrachloronitrobenzene dictate its environmental fate, bioavailability, and analytical behavior. It typically appears as pale yellow crystals.[1][5][6] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆HCl₄NO₂ | [2][5][6] |

| Molar Mass | 260.9 g/mol | [2][5][6] |

| Appearance | Pale yellow solid/crystals | [1][5][6] |

| Melting Point | 65 - 68 °C (149 - 154 °F) | [1][2][3][6] |

| Boiling Point | ~315.2 °C at 760 mmHg | [8] |

| Water Solubility | 7.31 mg/L at 20 °C | [1][5] |

| Log K_ow_ (Octanol-Water Partition Coeff.) | 3.93 | [5][6] |

| Vapor Pressure | 0.000138 mmHg | [5][6] |

Synthesis and Chemical Reactivity

Synthesis Pathway

From a process chemistry perspective, 2,3,4,5-tetrachloronitrobenzene can be synthesized via the chlorination of 2,4,5-trichloronitrobenzene.[6] This reaction is a classic example of electrophilic aromatic substitution.

Causality of the Reaction: The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. However, the existing chlorine atoms are ortho, para-directing, albeit also deactivating. The ultimate position of the incoming chlorine electrophile is a result of the combined directing effects of the four substituents on the precursor ring. The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond and generate a potent chloronium ion (Cl⁺) or a strongly polarized complex that acts as the electrophile.

Caption: Synthesis workflow for 2,3,4,5-tetrachloronitrobenzene.

Chemical Reactivity

2,3,4,5-Tetrachloronitrobenzene is a relatively stable compound but will act as a weak oxidizing agent. It can react with strong reducing agents.[1] From a metabolic standpoint, its structure is particularly robust. Unlike isomers where the nitro group is flanked by two chlorine atoms, 2,3,4,5-tetrachloronitrobenzene does not readily undergo nitro group replacement via glutathione conjugation, a key detoxification pathway.[5]

Environmental Significance and Biological Activity

This compound is primarily of interest as a toxic environmental contaminant and a known metabolite of the widely used fungicide Pentachloronitrobenzene (PCNB).[1][5] Studies on rats have identified 2,3,4,5-tetrachloronitrobenzene in excreta following exposure to PCNB, indicating that reductive dechlorination and other metabolic transformations of the parent fungicide lead to its formation.[5]

Compared to its isomers, 2,3,4,5-tetrachloronitrobenzene is reported to be less effective as a fungicide but more phytotoxic (toxic to plants).[5] This highlights the critical role of substituent positioning on biological activity.

Analytical Methodologies

The accurate quantification of 2,3,4,5-tetrachloronitrobenzene in environmental matrices like soil, water, or biological tissues is crucial for risk assessment. The process involves extraction, sample cleanup, and instrumental analysis.

Experimental Protocol: Sample Preparation and Cleanup

The objective of sample cleanup is to remove interfering co-extracted substances (e.g., lipids, humic acids) that can compromise chromatographic analysis. Florisil column chromatography is a standard and effective technique.[6]

Step-by-Step Protocol:

-

Extraction: Extract the analyte from the sample matrix using an appropriate organic solvent (e.g., hexane:acetone mixture) via methods like Soxhlet extraction or pressurized fluid extraction.

-

Concentration: Carefully concentrate the raw extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

-

Florisil Column Preparation: Prepare a chromatography column by packing it with activated Florisil (a magnesium silicate adsorbent) as a slurry in hexane.

-

Sample Loading: Load the concentrated extract onto the head of the Florisil column.

-

Elution: Elute the column with solvents of increasing polarity. Nonpolar interferents are washed away first. 2,3,4,5-Tetrachloronitrobenzene will elute in a specific solvent fraction, which must be predetermined using standards.

-

Final Concentration: Collect the analyte-containing fraction and concentrate it to a final volume (e.g., 1 mL) for analysis.

Trustworthiness through Validation: This protocol's reliability is ensured by incorporating rigorous Quality Assurance/Quality Control (QA/QC) measures. This includes the analysis of method blanks, spiked samples (to determine recovery), and duplicate samples. The use of a Certified Reference Material (CRM) is essential for validating the entire analytical method and ensuring data traceability.[6]

Caption: General analytical workflow for 2,3,4,5-tetrachloronitrobenzene.

Toxicology and Safety Profile

2,3,4,5-Tetrachloronitrobenzene is classified as a hazardous substance. Acute toxicity data indicates that it is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Data sourced from AccuStandard and Tokyo Chemical Industry Co., Ltd. safety information.[2][3]

Safe Handling and Disposal:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

1,2,3,4-tetrachloro-5-nitrobenzene is a well-defined chemical entity with significant relevance in environmental toxicology and analytical chemistry. Its identity as a metabolite of the fungicide PCNB underscores the importance of understanding the environmental fate of parent compounds. The distinct lack of certain metabolic pathways and its phytotoxic properties, when compared to its isomers, highlight the subtleties of structure-activity relationships. Adherence to validated analytical protocols and stringent safety measures is paramount when handling and quantifying this hazardous compound.

References

-

Wikipedia. (2023). 1,2,4,5-Tetrachloro-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrachloronitrobenzene | C6HCl4NO2 | CID 13428. Retrieved from [Link]

-

Chemsrc. (2025). 2,3,4,5-Tetrachloronitrobenzene | CAS#:879-39-0. Retrieved from [Link]

Sources

- 1. 2,3,4,5-Tetrachloronitrobenzene | 879-39-0 [chemicalbook.com]

- 2. accustandard.com [accustandard.com]

- 3. 2,3,4,5-Tetrachloronitrobenzene | 879-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,3,4,5-Tetrachloronitrobenzene - Safety Data Sheet [chemicalbook.com]

- 5. 2,3,4,5-Tetrachloronitrobenzene | C6HCl4NO2 | CID 13428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,4,5-Tetrachloronitrobenzene | 879-39-0 | Benchchem [benchchem.com]

- 7. 1,2,4,5-Tetrachloro-3-nitrobenzene - Wikipedia [en.wikipedia.org]

- 8. 2,3,4,5-Tetrachloronitrobenzene | CAS#:879-39-0 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,3,4,5-Tetrachloronitrobenzene

Introduction: The Analytical Challenge of 2,3,4,5-Tetrachloronitrobenzene

2,3,4,5-Tetrachloronitrobenzene is a chlorinated nitroaromatic compound of significant environmental and toxicological interest. Its detection and quantification in various matrices, such as soil, water, and industrial products, are critical for monitoring environmental contamination and ensuring product safety. This document provides a comprehensive guide to the analytical methodologies for the determination of 2,3,4,5-tetrachloronitrobenzene, tailored for researchers, scientists, and professionals in drug development and environmental analysis.

This guide is structured to provide not just procedural steps but also the scientific rationale behind the selection of particular methods and parameters. By understanding the "why" behind the "how," analysts can better troubleshoot issues and adapt these methods to their specific needs. The protocols herein are designed to be self-validating, incorporating principles of scientific integrity and referencing established standards from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Physicochemical Properties of 2,3,4,5-Tetrachloronitrobenzene

A foundational understanding of the analyte's properties is paramount in developing robust analytical methods.

| Property | Value |

| Chemical Formula | C₆HCl₄NO₂ |

| Molar Mass | 260.89 g/mol |

| Appearance | Pale yellow crystals |

| Melting Point | 65-67 °C |

| Boiling Point | 315.2 °C at 760 mmHg |

| Water Solubility | Low |

| LogP | 4.73 |

The low water solubility and high octanol-water partition coefficient (LogP) indicate that 2,3,4,5-tetrachloronitrobenzene is a lipophilic compound, prone to accumulating in fatty tissues and organic matrices. This characteristic heavily influences the choice of extraction solvents and chromatographic conditions.

I. Gas Chromatography-Electron Capture Detection (GC-ECD): The Gold Standard

Gas chromatography coupled with an electron capture detector (GC-ECD) is the most widely employed technique for the analysis of halogenated compounds like 2,3,4,5-tetrachloronitrobenzene. The high sensitivity of the ECD to electrophilic functional groups, such as the chlorine and nitro moieties in the target analyte, makes this an ideal detection method.[1][2]

A. Principle of GC-ECD

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The ECD operates by emitting beta particles from a radioactive source (typically Nickel-63), which ionize the carrier gas and generate a standing current. When an electrophilic compound elutes from the column and enters the detector, it captures some of the electrons, causing a decrease in the standing current. This decrease is measured and is proportional to the concentration of the analyte.

B. Recommended Instrumentation and Reagents

-

Gas Chromatograph: Equipped with a split/splitless injector and an electron capture detector.

-

GC Columns: A dual-column setup is recommended for confirmation of the analyte's identity.[3]

-

Primary Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Confirmatory Column: DB-1701 (14% Cyanopropylphenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

-

Carrier Gas: Helium or Nitrogen, high purity (99.999%).

-

Makeup Gas (for ECD): Nitrogen or Argon/Methane, high purity.

-

Solvents: Pesticide residue grade or equivalent (Hexane, Acetone, Methylene Chloride).

-

Standards: Certified reference standard of 2,3,4,5-tetrachloronitrobenzene.

C. Analytical Workflow

Caption: Overall workflow for the analysis of 2,3,4,5-Tetrachloronitrobenzene.

D. Detailed Protocols

This protocol is suitable for the extraction of 2,3,4,5-tetrachloronitrobenzene from aqueous samples.

-

Sample Collection: Collect a 1-liter water sample in a clean glass bottle.

-

pH Adjustment: Check the pH of the sample. For neutral analytes like tetrachloronitrobenzene, no pH adjustment is typically necessary.

-

Extraction:

-

Transfer the 1-liter sample to a 2-liter separatory funnel.

-

Add 60 mL of methylene chloride to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

-

Allow the layers to separate. The methylene chloride layer will be the bottom layer.

-

Drain the methylene chloride layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the extracts.

-

-

Drying: Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus. A gentle stream of nitrogen can be used for the final concentration step.

-

Solvent Exchange: Exchange the solvent to hexane for compatibility with GC-ECD analysis.

This protocol is designed for the extraction of non-volatile or semi-volatile organic compounds from solid matrices.

-

Sample Preparation: Weigh approximately 10 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

-

Extraction:

-

Place the sample mixture into a thimble and place the thimble in a Soxhlet extractor.

-

Add 300 mL of a 1:1 (v/v) mixture of acetone and hexane to the distilling flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

-

Concentration: After extraction, cool the flask and concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish apparatus.

-

Instrument Setup:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas Flow Rate (Helium): 1-2 mL/min (constant flow)

-

Makeup Gas Flow Rate (Nitrogen): 25-30 mL/min

-

-

Temperature Program:

-

Initial Temperature: 70°C, hold for 1.5 minutes

-

Ramp 1: 4°C/min to 170°C

-

Ramp 2: 8°C/min to 275°C, hold for 5.4 minutes[4]

-

-

Injection: Inject 1-2 µL of the concentrated extract into the GC.

-

Data Acquisition: Acquire the chromatogram.

-

Confirmation: If a peak is identified at the expected retention time of 2,3,4,5-tetrachloronitrobenzene, confirm its identity by injecting the same extract onto the confirmatory column (DB-1701).

II. High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): A Versatile Alternative

While GC-ECD is highly sensitive, HPLC with UV detection offers a robust and often simpler alternative, particularly for samples that may not be amenable to the high temperatures of a GC inlet.[1]

A. Principle of HPLC-UV

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a non-polar compound like 2,3,4,5-tetrachloronitrobenzene, a reversed-phase setup is ideal, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). A UV detector measures the absorbance of the eluate at a specific wavelength. The absorbance is proportional to the concentration of the analyte.

B. Recommended Instrumentation and Reagents

-

HPLC System: A binary or quaternary pump system with a UV detector.

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: HPLC-grade water

-

B: HPLC-grade acetonitrile

-

-

Solvents: HPLC grade or equivalent.

-

Standards: Certified reference standard of 2,3,4,5-tetrachloronitrobenzene.

C. Detailed Protocol

SPE is an efficient method for extracting and concentrating analytes from aqueous samples.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 10 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the 1-liter water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.

-

Elution: Elute the retained 2,3,4,5-tetrachloronitrobenzene from the cartridge with 5-10 mL of acetonitrile.

-

Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Instrument Setup:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the standard)

-

-

Mobile Phase Gradient:

-

0-2 min: 60% B

-

2-15 min: Linear gradient from 60% to 95% B

-

15-20 min: Hold at 95% B

-

20-22 min: Linear gradient back to 60% B

-

22-25 min: Hold at 60% B for column re-equilibration

-

-

Data Acquisition and Analysis: Acquire the chromatogram and quantify the peak corresponding to 2,3,4,5-tetrachloronitrobenzene based on a calibration curve prepared from the reference standard.

III. Method Validation: Ensuring Data Integrity

Validation of the chosen analytical method is a critical step to ensure the reliability and accuracy of the results. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9]

Key Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |